1-Azido-4-ethylbenzene
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Overview
Description
1-Azido-4-ethylbenzene is an organic compound that belongs to the class of aromatic azides It is characterized by the presence of an azido group (-N₃) attached to the benzene ring at the para position relative to an ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Azido-4-ethylbenzene can be synthesized through the diazotization of 4-ethylaniline followed by azidation. The process involves dissolving 4-ethylaniline in an aqueous hydrochloric acid solution, followed by the addition of sodium nitrite to form the diazonium salt. This intermediate is then treated with sodium azide to yield this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale diazotization and azidation reactions under controlled conditions to ensure safety and efficiency. The use of continuous flow reactors and automation can enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
1-Azido-4-ethylbenzene undergoes various types of chemical reactions, including:
1. Substitution Reactions: The azido group in this compound can participate in nucleophilic substitution reactions. For example, it can react with alkyl halides in the presence of a base to form alkyl azides .
2. Reduction Reactions: this compound can be reduced to 4-ethylbenzylamine using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation .
3. Cycloaddition Reactions: The azido group can undergo [3+2] cycloaddition reactions with alkynes to form 1,2,3-triazoles. This reaction is commonly catalyzed by copper(I) salts (CuAAC reaction) .
Common Reagents and Conditions:
- Sodium azide (NaN₃)
- Alkyl halides
- Reducing agents (LiAlH₄, Pd/C, H₂)
- Copper(I) salts for cycloaddition
Major Products:
- Alkyl azides
- 4-Ethylbenzylamine
- 1,2,3-Triazoles
Scientific Research Applications
1-Azido-4-ethylbenzene has several applications in scientific research:
1. Chemistry: It is used as a precursor in the synthesis of various heterocycles and as a reagent in click chemistry for the formation of triazoles .
2. Biology: In biological research, this compound can be employed in bioorthogonal labeling techniques to study biomolecular interactions .
3. Medicine:
4. Industry: this compound is utilized in material sciences for the cross-linking of polymers and the development of advanced materials with enhanced properties .
Mechanism of Action
The mechanism of action of 1-azido-4-ethylbenzene primarily involves the reactivity of the azido group. Upon activation (e.g., by heat or light), the azido group can release nitrogen gas (N₂), forming highly reactive nitrenes. These nitrenes can insert into C-H bonds or participate in cycloaddition reactions, leading to the formation of new chemical bonds and structures .
Comparison with Similar Compounds
1-Azido-4-ethylbenzene can be compared with other aromatic azides such as:
1. 1-Azido-4-methylbenzene: Similar in structure but with a methyl group instead of an ethyl group. It exhibits similar reactivity but may have different physical properties due to the difference in alkyl substituents .
2. 1-Azido-4-chlorobenzene: Contains a chlorine atom instead of an ethyl group. This compound may have different reactivity patterns due to the electron-withdrawing nature of the chlorine atom .
3. 1-Azido-4-nitrobenzene: Features a nitro group, which significantly alters its reactivity and applications compared to this compound .
Properties
IUPAC Name |
1-azido-4-ethylbenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c1-2-7-3-5-8(6-4-7)10-11-9/h3-6H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKNVPEYWUNMHOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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